molecular formula C8H14Cl2N4 B2823342 (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1349807-59-5

(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2823342
CAS No.: 1349807-59-5
M. Wt: 237.13
InChI Key: DZLSFIBJSUBJHM-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: The major product is pyrrolidin-2-one.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its combined pyrrolidine and pyrimidine structures, which provide a versatile scaffold for drug development and biological studies. Its specific stereochemistry also contributes to its distinct biological activity and selectivity.

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLSFIBJSUBJHM-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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